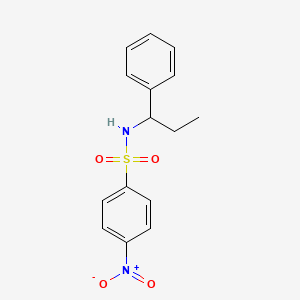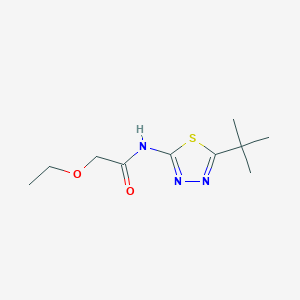
4-(2,4-dichlorophenoxy)-N-1-naphthylbutanamide
Descripción general
Descripción
4-(2,4-dichlorophenoxy)-N-1-naphthylbutanamide, commonly known as "naproxen," is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. Naproxen is a member of the propionic acid class of NSAIDs, which also includes ibuprofen and ketoprofen.
Mecanismo De Acción
Naproxen works by inhibiting the activity of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX, naproxen reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
Naproxen has a number of biochemical and physiological effects on the body. It has been shown to inhibit platelet aggregation, which may reduce the risk of cardiovascular disease. In addition, naproxen has been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation. Naproxen has also been shown to have effects on the immune system, including the modulation of cytokine production and the inhibition of leukocyte migration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Naproxen has several advantages and limitations for lab experiments. One advantage is that it is a well-established and widely used drug, with a large body of literature on its pharmacology and toxicology. In addition, it is relatively inexpensive and easy to obtain. However, naproxen also has some limitations, including its potential for toxicity at high doses, its limited solubility in water, and its potential for interference with other assays.
Direcciones Futuras
There are several future directions for research on naproxen. One area of interest is the development of novel formulations and delivery methods that improve its pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of its potential therapeutic effects in the treatment of Alzheimer's disease, cancer, and cardiovascular disease. Finally, further research is needed to better understand the mechanisms underlying its effects on the immune system and to identify potential new targets for therapeutic intervention.
Aplicaciones Científicas De Investigación
Naproxen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in the treatment of a variety of conditions, including rheumatoid arthritis, osteoarthritis, menstrual cramps, headache, and fever. In addition, naproxen has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, cancer, and cardiovascular disease.
Propiedades
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-naphthalen-1-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c21-15-10-11-19(17(22)13-15)25-12-4-9-20(24)23-18-8-3-6-14-5-1-2-7-16(14)18/h1-3,5-8,10-11,13H,4,9,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIRYWHVSALVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(naphthalen-1-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B4751137.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2,6-dimethyl-4-pyridinyl)piperazine](/img/structure/B4751143.png)
![8-chloro-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B4751152.png)
![N-(4-tert-butylcyclohexyl)-2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}acetamide](/img/structure/B4751158.png)
![N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide](/img/structure/B4751178.png)
![N-{3-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4751179.png)



![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B4751217.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B4751229.png)

